molecular formula C21H20O5 B5750638 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B5750638
M. Wt: 352.4 g/mol
InChI Key: LMBHKAWZFQGFAN-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxepin and chromenone structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin moiety, followed by the introduction of the chromenone structure. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Uniqueness

Compared to similar compounds, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of benzodioxepin and chromenone structures. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-23-15-6-7-16-18(12-15)26-13(2)20(21(16)22)14-5-8-17-19(11-14)25-10-4-9-24-17/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHKAWZFQGFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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